3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H5BrClF2NO3S and a molecular weight of 348.55 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-4-aminobenzenesulfonyl chloride with 2,2-difluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Typical nucleophiles include amines and alcohols, with reactions often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Electrophilic Aromatic Substitution: The major products are typically brominated derivatives of the original compound.
Nucleophilic Substitution: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Medicinal Chemistry: This compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoroacetamido group instead of a difluoroacetamido group.
4-Bromo-2-(2,2-difluoroacetamido)benzenesulfonyl chloride: Similar in structure but with the bromine atom at a different position on the benzene ring.
Uniqueness
3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and difluoroacetamido groups, which confer specific reactivity and properties. The difluoroacetamido group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-bromo-4-[(2,2-difluoroacetyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF2NO3S/c9-5-3-4(17(10,15)16)1-2-6(5)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADLNGDATBTDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)NC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695744-02-5 |
Source
|
Record name | 3-bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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